molecular formula C9H17N3O2 B1617254 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine CAS No. 70183-45-8

1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine

Cat. No.: B1617254
CAS No.: 70183-45-8
M. Wt: 199.25 g/mol
InChI Key: NMMJAZQDGDIZOS-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine is a fascinating chemical compound with a unique structure that has garnered significant interest in various scientific fields.

Properties

IUPAC Name

1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(2)7(6-10-13)12(14)9(3,4)11(8)5/h6,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJAZQDGDIZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CN=O)N(C(N1C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337819
Record name 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70183-45-8
Record name 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine typically involves the oxidation of N-(4-hydroxyimino-2-methyl-2-pentyl)-N-isopropylhydroxylamine. This reaction yields 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine 3-oxide, which can then be converted into the desired imidazolidine compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic reagents and oxidizing agents. For example, metallated derivatives of this compound react with electrophiles to form mono- and bifunctional substituted nitroxides . The major products formed from these reactions include enaminocarbonyl and thiocarbonyl derivatives, as well as enaminoimines .

Scientific Research Applications

This compound has extensive applications in scientific research In chemistry, it is used as a catalyst and in organic synthesis due to its unique reactivityIn the industry, it is utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine involves its interaction with molecular targets through its nitroso and hydroxy functional groups. These interactions can lead to the formation of nitroxide radicals, which are known for their stability and reactivity. The pathways involved often include redox reactions and the formation of spin-labeled chelating reagents .

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine include other nitroxide radicals and imidazolidine derivatives. For instance, 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine 3-oxide is a closely related compound with similar reactivity but different structural features . The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it particularly useful in various applications.

Biological Activity

Overview

1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine (CAS No. 70183-45-8) is a chemical compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a nitroso group and a hydroxy group that contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C9H17N3O2
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : this compound
  • Structure :
    • Chemical Structure

The biological activity of this compound is primarily attributed to its ability to form stable nitroxide radicals through redox reactions. The nitroso and hydroxy functional groups facilitate interactions with various molecular targets, potentially influencing oxidative stress pathways and inflammatory responses.

Biological Activities

This compound exhibits several biological activities that are important for therapeutic applications:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related damage in cells. This activity may be beneficial in conditions characterized by excessive reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound's mechanism may also involve modulation of inflammatory pathways. Preliminary studies suggest that it could reduce the production of pro-inflammatory cytokines and promote the expression of protective factors in various models of inflammation.

Case Studies and Research Findings

StudyFindings
Study on Radical Scavenging Demonstrated that compounds with nitroxide functionality effectively neutralize free radicals in vitro and in vivo models of oxidative stress .
Inflammation Model in Mice Showed that treatment with related imidazolidine compounds resulted in reduced inflammatory markers and improved tissue integrity during induced colitis .
Neuroprotective Effects Investigated the neuroprotective potential against ischemic injury; results indicated significant protection of neuronal cells from oxidative damage .

Applications in Research

This compound is being explored for various applications:

  • Catalyst in Organic Synthesis : Its unique reactivity makes it a valuable catalyst in organic reactions.
  • Material Science : Potential use in developing new materials with specific properties due to its chemical stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 2
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine

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